6-Pyridin-3-yl-1,2,3,4-tetrahydronaphthalen-2-ol
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Overview
Description
6-Pyridin-3-yl-1,2,3,4-tetrahydronaphthalen-2-ol is a complex organic compound that features a pyridine ring attached to a tetrahydronaphthalene structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Pyridin-3-yl-1,2,3,4-tetrahydronaphthalen-2-ol typically involves multi-step organic reactionsSpecific conditions such as temperature, solvents, and catalysts are crucial to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of high-purity starting materials and advanced purification techniques, such as chromatography, is essential to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 6-Pyridin-3-yl-1,2,3,4-tetrahydronaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Commonly involves replacing a hydrogen atom with another functional group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens and organometallic compounds.
Major Products: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as halides or alkyl groups .
Scientific Research Applications
6-Pyridin-3-yl-1,2,3,4-tetrahydronaphthalen-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Pyridin-3-yl-1,2,3,4-tetrahydronaphthalen-2-ol involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For instance, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes .
Comparison with Similar Compounds
- 6-(Pyridin-3-yl)-1,3,5-triazine-2,4-diamine
- 3-(6-Pyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile
Comparison: Compared to these similar compounds, 6-Pyridin-3-yl-1,2,3,4-tetrahydronaphthalen-2-ol is unique due to its tetrahydronaphthalene core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C15H15NO |
---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
6-pyridin-3-yl-1,2,3,4-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C15H15NO/c17-15-6-5-11-8-12(3-4-13(11)9-15)14-2-1-7-16-10-14/h1-4,7-8,10,15,17H,5-6,9H2 |
InChI Key |
ROYVUWJYYRTBSK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1O)C=CC(=C2)C3=CN=CC=C3 |
Origin of Product |
United States |
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